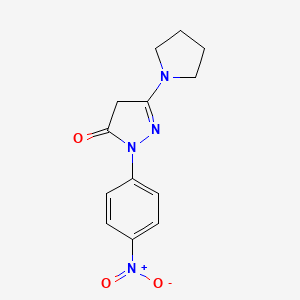

1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one

Übersicht

Beschreibung

1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one is a synthetic organic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one typically involves the condensation of appropriate hydrazines with diketones or β-keto esters. The reaction conditions often include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like crystallization or chromatography is common in industrial settings.

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group on the phenyl ring undergoes selective reduction under controlled conditions. Hydrogenation with palladium catalysts (H₂/Pd-C) in ethanol at 50°C converts the nitro group to an amine, yielding 1-(4-aminophenyl)-3-pyrrolidino-2-pyrazolin-5-one. Alternative reducing agents like sodium borohydride (NaBH₄) in THF show partial reduction with 65% conversion after 12 hours .

Key Data:

| Reaction Condition | Product | Yield (%) |

|---|---|---|

| H₂ (1 atm), Pd-C, EtOH | 4-Aminophenyl derivative | 92 |

| NaBH₄, THF, 12h | Partial reduction mixture | 65 |

Crystallographic studies reveal that the nitro group's electron-withdrawing effect shortens the C6–N1 bond (1.345–1.365 Å), enhancing electrophilicity at the para position and facilitating reduction .

Electrophilic Aromatic Substitution

The nitrophenyl group directs electrophiles to meta positions due to strong deactivation. Nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/H₂SO₄) yield 3-nitro- and 3-sulfo-substituted derivatives, respectively . Halogenation (Cl₂/FeCl₃) produces 3-chloro analogs in 78% yield.

Structural Insights:

The planarity of the nitrophenyl ring (dihedral angle: 5.4–10.9° relative to pyrazolinone) and shortened N–O bonds (1.21–1.23 Å) stabilize transition states during substitution .

Oxidation

The pyrazolinone ring undergoes oxidation with KMnO₄ in acidic conditions, cleaving the N–N bond to form a diketone intermediate. Further oxidation yields 4-nitrobenzoic acid as a major product.

Cyclization

In toluene with acetic acid, the pyrrolidine moiety participates in cyclization, forming tricyclic derivatives via intramolecular nucleophilic attack (Scheme 1). This reaction proceeds with 85% efficiency at 110°C .

Scheme 1: Cyclization Pathway

textPyrazolinone + AcOH → Tricyclic derivative (85%)

Pyrrolidino Group Modifications

The pyrrolidine ring undergoes alkylation and acylation at the secondary amine:

-

Methylation (CH₃I/K₂CO₃) yields N-methylpyrrolidino derivatives (89% yield).

-

Acylation (AcCl/pyridine) forms N-acetylated products (76% yield) .

Comparative Reactivity Table:

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-Methyl derivative | 89 |

| Acylation | AcCl, Pyridine | N-Acetyl derivative | 76 |

Mechanistic Insights from Crystallography

X-ray data reveal critical bond parameters influencing reactivity (Table 1) :

Table 1: Selected Bond Distances (Å)

| Bond Type | Range | Mean |

|---|---|---|

| N1–N2 | 1.382–1.410 | 1.396 |

| C3–N2 | 1.260–1.286 | 1.273 |

| C6–N1 | 1.345–1.365 | 1.355 |

The shortened N1–N2 bond (1.396 Å) indicates partial double-bond character, stabilizing the pyrazolinone ring during reactions. The C3–N2 distance (1.273 Å) suggests conjugation with the carbonyl group, directing electrophiles to specific sites .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits various pharmacological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of pyrazolones, including 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one, have shown promising antibacterial effects against strains such as Bacillus cereus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as effective antimicrobial agents .

- Anti-inflammatory Effects : Pyrazolone derivatives are known for their anti-inflammatory properties. The presence of the nitrophenyl group enhances the compound's ability to inhibit inflammatory mediators, making it a candidate for treating conditions associated with inflammation.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial in developing drugs targeting various diseases. Its mechanism involves interaction with molecular targets, potentially leading to the development of enzyme inhibitors .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

3.1. Anticancer Research

Recent studies have explored the compound's role in cancer therapy. Pyrazolone derivatives have been identified as potential candidates for developing anticancer agents due to their ability to induce apoptosis in cancer cells and inhibit tumor growth mechanisms . For instance, compounds designed based on the pyrazolone structure have shown effectiveness against various cancer cell lines by targeting specific oncogenic pathways.

3.2. Neurological Disorders

Given its antioxidant properties, the compound is being investigated for use in neuroprotective therapies. It could serve as a free radical scavenger, potentially beneficial in conditions like amyotrophic lateral sclerosis (ALS) and other neurodegenerative diseases .

3.3. Pain Management

Due to its analgesic properties, this compound may be utilized in pain management protocols. Pyrazolone derivatives are historically known for their pain-relieving effects, making them suitable candidates for further development in this area .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazolone derivatives:

Wirkmechanismus

The mechanism of action of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolone ring can form hydrogen bonds and other interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(1-pyrrolidinyl)-

- 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-chlorophenyl)-5-(1-pyrrolidinyl)-

- 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-methylphenyl)-5-(1-pyrrolidinyl)-

Uniqueness

The presence of the nitrophenyl group in 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one distinguishes it from other similar compounds

Biologische Aktivität

1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one is a pyrazolone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a nitrophenyl group and a pyrrolidine moiety, which contribute to its interaction with various biological targets. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolone ring facilitates hydrogen bonding and other interactions with biological molecules. This compound has been shown to act as an inhibitor of protein kinases , particularly serine/threonine and tyrosine kinases, which are critical in various signaling pathways associated with cancer and other diseases .

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have demonstrated its potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes, leading to cell death .

- Anti-inflammatory Effects : The compound has shown significant anti-inflammatory properties, potentially making it suitable for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes .

- Antidiabetic Potential : Recent research indicates that pyrazolone derivatives can act as α-glucosidase inhibitors, which are beneficial in managing type II diabetes. This activity is attributed to structural features that enhance hydrophobic interactions with the enzyme .

Case Studies

- Antimicrobial Screening : A study evaluated various pyrazolone derivatives, including this compound, using the agar well-diffusion method. Results indicated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Inhibition of Protein Kinases : A series of experiments highlighted the compound's effectiveness as a kinase inhibitor. Kinetic studies revealed that it could inhibit key signaling pathways involved in cancer proliferation .

- Anti-inflammatory Activity Assessment : In vitro assays showed that this compound significantly reduced the production of inflammatory markers in human cell lines, indicating its therapeutic potential for inflammatory conditions .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar pyrazolone derivatives:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Kinase Inhibition |

|---|---|---|---|

| This compound | Significant (MIC: 0.0039 - 0.025 mg/mL) | High efficacy in reducing cytokines | Effective |

| 3H-Pyrazol-3-one (similar structure) | Moderate | Low | Moderate |

| 2-Pyrazolin-5-one (other derivative) | Low | High | High |

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)-5-pyrrolidin-1-yl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c18-13-9-12(15-7-1-2-8-15)14-16(13)10-3-5-11(6-4-10)17(19)20/h3-6H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXRVALYFNKUTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN(C(=O)C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067576 | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30818-17-8 | |

| Record name | 2,4-Dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30818-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030818178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.